Diethylammonium borate

Description

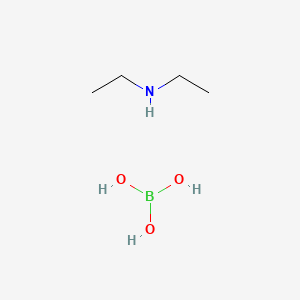

Diethylammonium borate is an ionic compound formed by the combination of diethylammonium cation (C₄H₁₁N⁺) and borate anion (BO₃³⁻). It is part of a broader class of ammonium borates, which are notable for their applications in catalysis, materials science, and analytical chemistry. These compounds often exhibit tunable physicochemical properties, such as conductivity and solubility, depending on the cation-anion pairing .

Properties

CAS No. |

68189-02-6 |

|---|---|

Molecular Formula |

C4H14BNO3 |

Molecular Weight |

134.97 g/mol |

IUPAC Name |

boric acid;N-ethylethanamine |

InChI |

InChI=1S/C4H11N.BH3O3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;2-4H |

InChI Key |

NVJLSAFCIAGSTC-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium borate can be synthesized through several methods. One common approach involves the reaction of diethylamine with boric acid. The reaction typically proceeds as follows:

B(OH)3+(C2H5)2NH→(C2H5)2NH2B(OH)4

In this reaction, boric acid reacts with diethylamine to form this compound. The reaction is usually carried out in an aqueous medium at room temperature, and the product can be isolated by evaporation of the solvent.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow process. This method involves the controlled addition of diethylamine to a boric acid solution under constant stirring. The reaction mixture is then subjected to a series of purification steps, including filtration and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium borate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form borate esters.

Reduction: It can be reduced to form borohydrides.

Substitution: It can participate in nucleophilic substitution reactions, where the borate anion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.

Major Products Formed

Oxidation: Borate esters.

Reduction: Borohydrides.

Substitution: Various substituted borates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, diethylammonium borate is used as a reagent in organic synthesis. It is particularly useful in the formation of boron-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a buffer in biochemical assays. Its ability to maintain a stable pH makes it suitable for various enzymatic reactions and protein studies.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its unique chemical properties allow it to form complexes with various drugs, enhancing their stability and bioavailability.

Industry

In the industrial sector, this compound is used as a flame retardant. Its ability to form a protective layer on materials makes it effective in reducing flammability.

Mechanism of Action

The mechanism by which diethylammonium borate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The borate anion can form complexes with various biomolecules, altering their structure and function. This interaction can modulate biochemical pathways, leading to the desired effects in different applications.

Comparison with Similar Compounds

Table 1: Crystallographic and Structural Comparison

Physicochemical Properties

- Conductivity : Diethylammonium acetate exhibits higher ionic conductivity (0.0155–0.0036 S/cm) than larger-cation ILs, suggesting diethylammonium borate may follow this trend .

- Solubility : Borate salts like magnesium borate (Mg₃(BO₃)₂) show high solubility in aqueous media, advantageous for adsorption applications .

Table 3: Application Performance

Toxicity and Environmental Impact

Borate salts universally convert to boric acid under physiological pH, leading to similar toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.